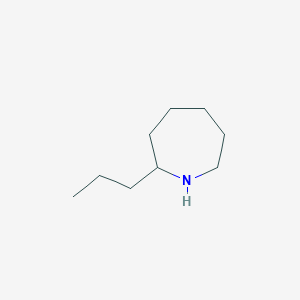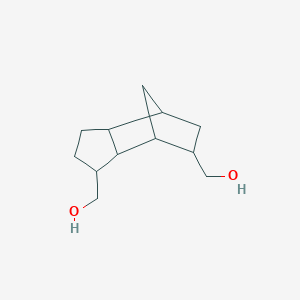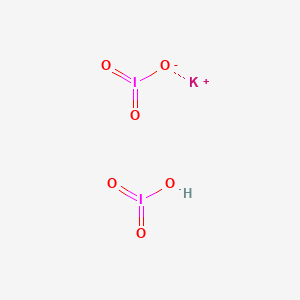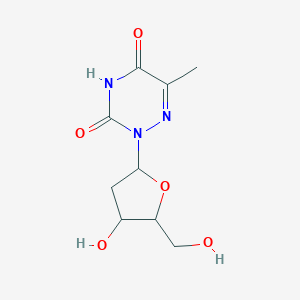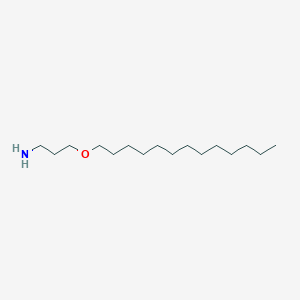
1-Propanamine, 3-(tridecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-(tridecyloxy)-, also known as TDPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. TDPAC is a long-chain alkyl derivative of propanamine, and it has been found to have a variety of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-(tridecyloxy)- has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of drug delivery. 1-Propanamine, 3-(tridecyloxy)- has been shown to be an effective carrier for a variety of drugs, including anti-cancer agents and antibiotics. 1-Propanamine, 3-(tridecyloxy)- has also been used as a tool for studying protein-ligand interactions, and it has been found to be particularly useful in the study of membrane proteins.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-(tridecyloxy)- is not fully understood, but it is thought to involve the formation of stable complexes with proteins and other biomolecules. 1-Propanamine, 3-(tridecyloxy)- has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. The binding of 1-Propanamine, 3-(tridecyloxy)- to these proteins can alter their function, leading to changes in cellular signaling pathways and other physiological processes.
Biochemische Und Physiologische Effekte
1-Propanamine, 3-(tridecyloxy)- has a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of some enzymes, including proteases and kinases. 1-Propanamine, 3-(tridecyloxy)- has also been found to affect the function of ion channels and transporters, leading to changes in the electrical properties of cells. In addition, 1-Propanamine, 3-(tridecyloxy)- has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Propanamine, 3-(tridecyloxy)- in lab experiments is its ability to selectively bind to specific proteins and other biomolecules. This allows researchers to study the function of these molecules in a controlled environment. However, 1-Propanamine, 3-(tridecyloxy)- can also be difficult to work with, as it is a relatively large and complex molecule. In addition, the synthesis of 1-Propanamine, 3-(tridecyloxy)- can be time-consuming and expensive, which can limit its use in some laboratories.
Zukünftige Richtungen
There are many potential future directions for research on 1-Propanamine, 3-(tridecyloxy)-. One area of interest is in the development of new drug delivery systems that use 1-Propanamine, 3-(tridecyloxy)- as a carrier. Another area of research is in the study of the mechanism of action of 1-Propanamine, 3-(tridecyloxy)-, which could lead to the development of new therapeutic agents. Finally, there is a need for further research on the biochemical and physiological effects of 1-Propanamine, 3-(tridecyloxy)-, particularly in the context of its potential use in the treatment of diseases.
Synthesemethoden
The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a multi-step process that involves the reaction of 1-propanamine with tridecanoic acid chloride. The resulting product is then purified using column chromatography to obtain pure 1-Propanamine, 3-(tridecyloxy)-. The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a complex process that requires careful attention to detail, but it has been successfully performed in many laboratories around the world.
Eigenschaften
CAS-Nummer |
14676-61-0 |
|---|---|
Produktname |
1-Propanamine, 3-(tridecyloxy)- |
Molekularformel |
C16H35NO |
Molekulargewicht |
257.45 g/mol |
IUPAC-Name |
3-tridecoxypropan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3 |
InChI-Schlüssel |
JPNCZSADMGXVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCCN |
Kanonische SMILES |
CCCCCCCCCCCCCOCCCN |
Andere CAS-Nummern |
68610-26-4 14676-61-0 |
Piktogramme |
Flammable; Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



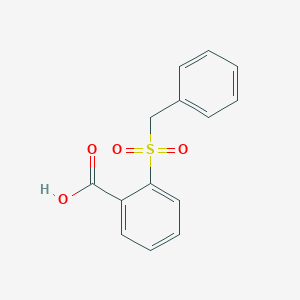

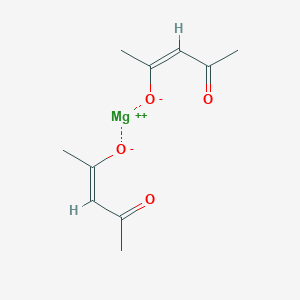
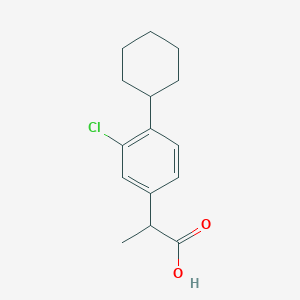
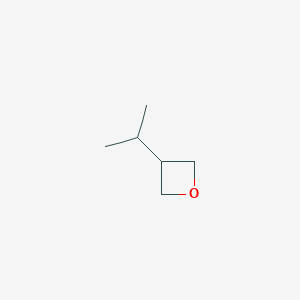
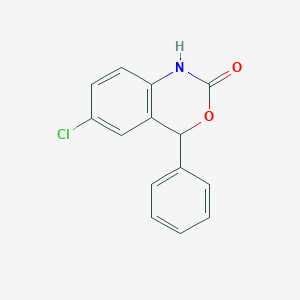
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
